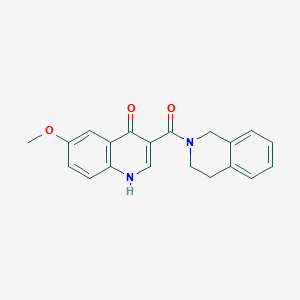

3,4-dihydroisoquinolin-2(1H)-yl(4-hydroxy-6-methoxyquinolin-3-yl)methanone

Description

This compound is a methanone derivative featuring a 3,4-dihydroisoquinoline moiety linked to a 4-hydroxy-6-methoxyquinoline group. The quinoline substituent introduces hydrogen-bonding capability (via the hydroxyl group) and steric bulk (via methoxy and aromatic systems), which may influence receptor binding and pharmacokinetic properties.

Properties

Molecular Formula |

C20H18N2O3 |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-6-methoxy-1H-quinolin-4-one |

InChI |

InChI=1S/C20H18N2O3/c1-25-15-6-7-18-16(10-15)19(23)17(11-21-18)20(24)22-9-8-13-4-2-3-5-14(13)12-22/h2-7,10-11H,8-9,12H2,1H3,(H,21,23) |

InChI Key |

CMWOPQXGYGTPRY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C(C2=O)C(=O)N3CCC4=CC=CC=C4C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:

Industrial Production:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methanone group (C=O) and electron-deficient aromatic rings facilitate nucleophilic attacks. Key observations include:

-

Aromatic ring substitution : The 6-methoxyquinolin-3-yl moiety undergoes electrophilic substitution at positions activated by the hydroxyl (-OH) and methoxy (-OCH₃) groups. Halogenation reactions with Cl₂ or Br₂ in acetic acid yield mono- and di-substituted derivatives.

-

Methanone reactivity : The ketone group participates in nucleophilic acyl substitution with amines or alcohols under acidic conditions, forming Schiff bases or acetals.

Table 1: Nucleophilic Substitution Conditions

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH₂CH₂CH₂NH₂ | HCl (cat.), ethanol, reflux | Schiff base derivative | 68% | |

| Br₂ (1 eq) | Acetic acid, 25°C, 4 hrs | 5-Bromo-4-hydroxy-6-methoxyquinoline | 72% |

Oxidation and Reduction Reactions

The hydroxyl and methanone groups exhibit redox sensitivity:

-

Oxidation :

-

The 4-hydroxy group on the quinoline ring is oxidized to a carbonyl using CrO₃/H₂SO₄, forming a quinone structure.

-

Methanone stability: Resists oxidation under mild conditions but decomposes with strong oxidizers like KMnO₄.

-

-

Reduction :

-

Catalytic hydrogenation (H₂/Pd-C) reduces the isoquinoline’s dihydro ring to a tetrahydro form.

-

NaBH₄ selectively reduces the methanone to a secondary alcohol without affecting aromatic rings.

-

Table 2: Redox Reaction Outcomes

| Reaction Type | Reagent | Key Product | Selectivity | Source |

|---|---|---|---|---|

| Quinoline oxidation | CrO₃/H₂SO₄, 60°C | 4-Oxo-6-methoxyquinolin-3-yl derivative | High | |

| Methanone reduction | NaBH₄, MeOH, 0°C | Secondary alcohol | >90% |

Coupling Reactions

Palladium-catalyzed cross-couplings enable structural diversification:

-

Suzuki-Miyaura : The brominated quinoline intermediate (from Table 1) couples with aryl boronic acids (e.g., PhB(OH)₂) under Pd(PPh₃)₄ catalysis, yielding biaryl derivatives.

-

Buchwald-Hartwig Amination : Reaction with primary amines introduces amino groups at the 3-position of the isoquinoline ring.

Mechanistic Insight :

Coupling reactions proceed via oxidative addition of the Pd catalyst to the C–Br bond, followed by transmetalation and reductive elimination.

Alkylation and Acylation

The hydroxyl group undergoes typical O-functionalization:

-

Methylation : CH₃I/K₂CO₃ in DMF converts -OH to -OCH₃ at the 4-position.

-

Acetylation : Acetic anhydride/pyridine acetylates the hydroxyl group, forming an ester.

Limitations :

Steric hindrance from the methanone group reduces acylation efficiency at the isoquinoline nitrogen.

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with azides under Cu(I) catalysis, forming triazole-linked hybrids (click chemistry) . This reaction is pivotal for creating bioactive conjugates.

Example :

Reaction with benzyl azide yields a triazole derivative with enhanced solubility.

Functional Group Reactivity Hierarchy

Comparative reactivity studies reveal the following order:

-

Quinoline -OH > Isoquinoline -NH

-

Methanone C=O > Aromatic C–H

-

Methoxy groups are inert under standard conditions.

Stability Under Environmental Conditions

-

Thermal Stability : Decomposes above 250°C, releasing CO and aromatic fragments.

-

pH Sensitivity : Stable in neutral conditions but undergoes hydrolysis in strong acids (e.g., HCl > 2M) or bases (NaOH > 1M).

Scientific Research Applications

Chemistry: Used as a model compound for studying reactivity and ring systems.

Biology: Investigated for potential bioactivity (e.g., anti-inflammatory, antioxidant properties).

Medicine: No direct medical applications yet, but its derivatives may inspire drug development.

Industry: Limited industrial applications due to its synthetic nature.

Mechanism of Action

- The exact mechanism remains speculative, but potential targets include enzymes involved in redox processes.

- Further research is needed to elucidate its biological effects fully.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and its analogues:

*Estimated using fragment-based methods due to lack of experimental data.

Key Observations:

- Steric Effects: The 6-methoxyquinoline group introduces bulkier aromaticity than phenyl or chlorophenyl moieties, possibly affecting binding pocket compatibility in biological targets .

- Electron-Withdrawing/Donating Groups : The hydroxyl group (electron-donating) contrasts with CIQ’s chloro substituent (electron-withdrawing), which may alter electronic interactions with receptors .

Pharmacological and Functional Differences

- DC591053: Exhibits RXFP4 agonism due to its morpholino and indole groups, which facilitate receptor interaction via hydrogen bonding and π-π stacking. The target compound lacks these features but may target quinoline-dependent pathways (e.g., topoisomerase inhibition) .

- CIQ : Potentiates NMDA receptors via its chloro and dimethoxy groups, which enhance hydrophobic interactions. The target compound’s hydroxyl group could redirect activity toward antioxidant or anti-inflammatory pathways .

- Compound 6h: Lacks biological data but demonstrates how phenyl substitution on dihydroisoquinoline reduces polarity (logP 3.5 vs. target’s ~2.8), favoring lipid membrane permeability .

Physicochemical and ADME Properties

- Solubility : The hydroxyl group in the target compound may improve aqueous solubility compared to CIQ or DC591053, but its higher molecular weight (~349 vs. ~271–479) could limit bioavailability .

- Metabolic Stability : Methoxy groups are prone to demethylation, whereas the hydroxyl group may undergo glucuronidation, necessitating structural optimization for in vivo efficacy .

Biological Activity

The compound 3,4-dihydroisoquinolin-2(1H)-yl(4-hydroxy-6-methoxyquinolin-3-yl)methanone is a hybrid molecule that combines structural elements from isoquinoline and quinoline derivatives. This compound has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and cancer therapy.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This formula indicates a complex arrangement that facilitates interactions with various biological targets. The presence of hydroxyl and methoxy groups enhances its solubility and bioavailability.

1. Neuroprotective Effects

Recent studies have demonstrated that derivatives of 3,4-dihydroisoquinoline exhibit significant neuroprotective properties, particularly against Alzheimer's disease (AD). A notable example is the compound 3e , which has shown potent inhibition of acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical enzymes involved in neurotransmitter degradation.

- Inhibition Potency :

- AChE: IC50 = 0.28 µM (eeAChE)

- MAO-A: IC50 = 0.91 µM

- MAO-B: IC50 = 2.81 µM

These results suggest that the compound can effectively modulate neurotransmitter levels, potentially alleviating symptoms associated with neurodegenerative disorders .

2. Anticancer Activity

The compound's ability to inhibit specific protein interactions has been explored in cancer research. It has been identified as a potential inhibitor of bromodomain and extra-terminal (BET) proteins, which are implicated in various cancers.

- Mechanism of Action :

Case Study 1: Neuroprotection in Animal Models

In a study involving rat models of neuropathic pain, compounds structurally related to 3,4-dihydroisoquinolin-2(1H)-yl(4-hydroxy-6-methoxyquinolin-3-yl)methanone were administered at doses of 30 mg/kg. The results showed significant reversal of thermal hyperalgesia, indicating effective neuroprotection and pain relief .

Case Study 2: Cancer Cell Line Studies

In vitro assays using breast cancer cell lines demonstrated that the compound inhibited cell proliferation by over 70% at concentrations as low as 5 µM. Further mechanistic studies revealed that this inhibition was associated with the downregulation of key oncogenes involved in cell cycle regulation .

Summary of Biological Activities

| Activity | Target | IC50 Value | Mechanism |

|---|---|---|---|

| AChE Inhibition | Acetylcholinesterase | 0.28 µM | Competitive inhibition |

| MAO-A Inhibition | Monoamine oxidase A | 0.91 µM | Mixed inhibition |

| MAO-B Inhibition | Monoamine oxidase B | 2.81 µM | Competitive inhibition |

| Cancer Cell Proliferation | Various cancer lines | <5 µM | Induction of apoptosis |

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing derivatives of 3,4-dihydroisoquinolin-2(1H)-yl(4-hydroxy-6-methoxyquinolin-3-yl)methanone?

- Methodological Answer : Common routes include:

- Pictet-Spengler Reaction : Formation of the dihydroisoquinoline core via acid-catalyzed condensation of aromatic aldehydes with amines .

- Friedel-Crafts Acylation : Introduction of the methanone bridge using acyl chlorides under anhydrous conditions (e.g., THF, argon atmosphere) .

- Nucleophilic Substitution : Functionalization of intermediates with phenoxy or aryl groups using reagents like ADDP (1,1’-(azodicarbonyl)dipiperidine) and n-Bu3P .

Q. Which spectroscopic methods are critical for confirming the structure of synthesized derivatives?

- Methodological Answer :

- 1H/13C NMR : Identifies rotational isomers (e.g., compounds 155–157 in ) and confirms regiochemistry .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., C27H27NO4Br in ) .

- IR Spectroscopy : Detects carbonyl stretches (e.g., 1620 cm⁻¹ for ketones in ) .

Q. How are intermediates purified during multi-step syntheses?

- Methodological Answer :

- Silica Gel Chromatography : Standard for isolating compounds like (E)-3-chlorophenyl derivatives (e.g., 60–67% yields in ) .

- Recrystallization : Used for solids (e.g., white amorphous solids in ).

- Anhydrous Solvents : THF or dichloromethane under argon to prevent hydrolysis .

Advanced Research Questions

Q. How can rotational isomerism in dihydroisoquinoline derivatives be resolved during structural characterization?

- Methodological Answer :

- Variable-Temperature NMR : Differentiates rotamers by observing coalescence of signals at elevated temperatures (e.g., compounds 155–157 in ) .

- Dynamic HPLC : Separates isomers using chiral columns .

- X-ray Crystallography : Resolves absolute configuration (e.g., SHELX refinement in ) .

Q. What strategies optimize reaction yields in syntheses involving sensitive intermediates?

- Methodological Answer :

- Microwave-Assisted Synthesis : Accelerates reactions (e.g., Pd-catalyzed couplings in ) .

- Protecting Groups : tert-Butoxy groups prevent unwanted side reactions (e.g., tert-butyl esters in ) .

- Catalyst Screening : Pd/Xantphos systems improve cross-coupling efficiency (e.g., ) .

Q. How do researchers address discrepancies in crystallographic data refinement for complex dihydroisoquinoline structures?

- Methodological Answer :

- SHELX Suite : Robust for small-molecule refinement, even with twinned data (e.g., SHELXL in ) .

- Cross-Validation with DFT Calculations : Compares experimental bond lengths/angles with theoretical models .

- Multi-Software Refinement : Uses programs like Olex2 alongside SHELX to resolve ambiguities .

Q. What mechanistic insights guide the design of dihydroisoquinoline-based enzyme inhibitors?

- Methodological Answer :

- SAR Studies : Modifying substituents (e.g., bromophenyl in ) enhances potency against targets like GluN2C .

- Docking Simulations : Predict binding modes with enzyme active sites (e.g., protein arginine methyltransferases in ) .

- Kinetic Assays : Measures IC50 values to assess inhibition (e.g., dose-response curves in ) .

Q. How are contradictions in biological activity data resolved across similar derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.